![molecular formula C12H9F3S B14185406 [6-(Trifluoromethyl)naphthalen-2-yl]methanethiol CAS No. 838837-35-7](/img/structure/B14185406.png)
[6-(Trifluoromethyl)naphthalen-2-yl]methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-(Trifluoromethyl)naphthalen-2-yl]methanethiol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a methanethiol group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [6-(Trifluoromethyl)naphthalen-2-yl]methanethiol typically involves the introduction of a trifluoromethyl group to a naphthalene derivative, followed by the addition of a methanethiol group. One common method involves the trifluoromethylation of naphthalene using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst. The resulting trifluoromethylated naphthalene is then subjected to thiolation using a thiolating agent like methanethiol under suitable reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [6-(Trifluoromethyl)naphthalen-2-yl]methanethiol can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding naphthalene derivative without the thiol group. Reducing agents such as lithium aluminum hydride can be used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [6-(Trifluoromethyl)naphthalen-2-yl]methanethiol is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mecanismo De Acción
The mechanism of action of [6-(Trifluoromethyl)naphthalen-2-yl]methanethiol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiol group can participate in redox reactions or form covalent bonds with target proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
[6-(Trifluoromethyl)naphthalen-2-ol]: Similar structure but with a hydroxyl group instead of a methanethiol group.
[6-(Trifluoromethyl)naphthalen-2-amine]: Similar structure but with an amine group instead of a methanethiol group.
Uniqueness: [6-(Trifluoromethyl)naphthalen-2-yl]methanethiol is unique due to the presence of both trifluoromethyl and methanethiol groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, which are not observed in its analogs .
Propiedades
Número CAS |
838837-35-7 |
|---|---|
Fórmula molecular |
C12H9F3S |
Peso molecular |
242.26 g/mol |
Nombre IUPAC |
[6-(trifluoromethyl)naphthalen-2-yl]methanethiol |
InChI |
InChI=1S/C12H9F3S/c13-12(14,15)11-4-3-9-5-8(7-16)1-2-10(9)6-11/h1-6,16H,7H2 |
Clave InChI |
VKMCBGRPJLOJAK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)C(F)(F)F)C=C1CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Bromo-6-[(morpholin-4-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B14185328.png)
![Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14185331.png)
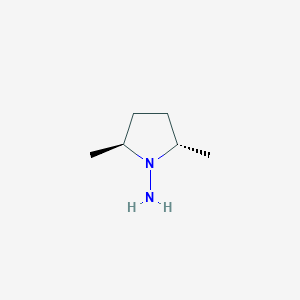
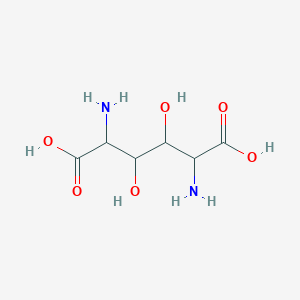
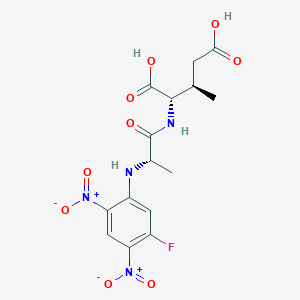
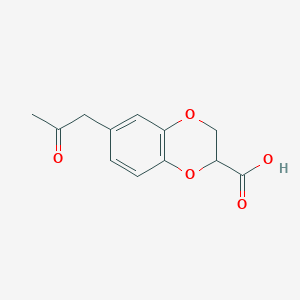
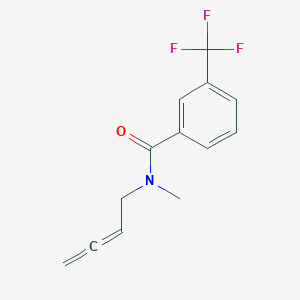
![4-[2-(1-Methyl-1H-imidazol-2-yl)ethyl]benzoic acid](/img/structure/B14185363.png)
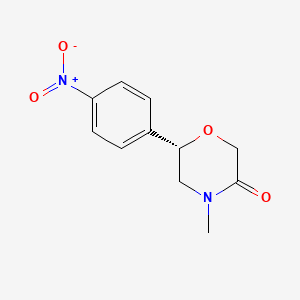
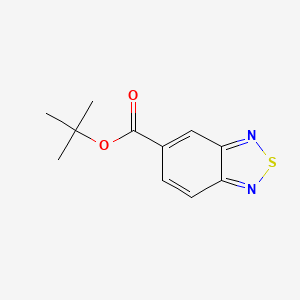
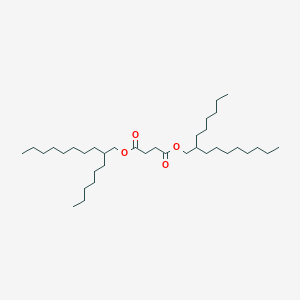
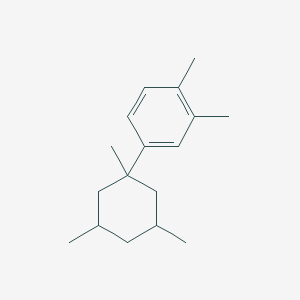
![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-, 1-oxide](/img/structure/B14185394.png)
![1-[(Naphthalen-2-yl)sulfanyl]-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B14185396.png)
